

Spectroscopic Profile of 1-Butyl-1-phenylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: **1-Butyl-1-phenylhydrazine**

Cat. No.: **B1282163**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Butyl-1-phenylhydrazine** (CAS No. 61715-75-1). Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed analysis of predicted and expected spectroscopic characteristics based on fundamental principles and data from analogous compounds. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines standardized experimental protocols for acquiring such data and includes a visual workflow for the spectroscopic analysis of organic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing **1-Butyl-1-phenylhydrazine**.

Introduction

1-Butyl-1-phenylhydrazine is a substituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide addresses the current gap in publicly available experimental spectroscopic data for this compound by providing a robust, theoretically grounded prediction of its spectral properties.

Predicted Spectroscopic Data

As of the date of this publication, experimental ^1H NMR, ^{13}C NMR, IR, and mass spectra for **1-Butyl-1-phenylhydrazine** are not readily available in common spectral databases. The data presented herein are predicted values or are based on the known spectral characteristics of structurally similar compounds, such as phenylhydrazine and other N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for **1-Butyl-1-phenylhydrazine**. These predictions are based on the analysis of substituent effects and correlation with data for similar structures.

Table 1: Predicted ^1H NMR Data for **1-Butyl-1-phenylhydrazine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl-H (ortho)	6.8 - 7.0	Doublet or Multiplet	2H
Phenyl-H (meta)	7.2 - 7.4	Triplet or Multiplet	2H
Phenyl-H (para)	6.7 - 6.9	Triplet or Multiplet	1H
N-CH ₂ -	3.0 - 3.2	Triplet	2H
-CH ₂ -CH ₂ -	1.5 - 1.7	Sextet	2H
-CH ₂ -CH ₃	1.3 - 1.5	Sextet	2H
-CH ₃	0.9 - 1.0	Triplet	3H
-NH ₂	3.5 - 4.5	Broad Singlet	2H

Table 2: Predicted ^{13}C NMR Data for **1-Butyl-1-phenylhydrazine**

Carbon	Predicted Chemical Shift (δ , ppm)
Phenyl C (ipso)	148 - 152
Phenyl C (ortho)	112 - 116
Phenyl C (meta)	128 - 132
Phenyl C (para)	118 - 122
N-CH ₂ -	50 - 55
-CH ₂ -CH ₂ -	28 - 32
-CH ₂ -CH ₃	19 - 23
-CH ₃	13 - 15

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for **1-Butyl-1-phenylhydrazine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (NH ₂)	3200 - 3400	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic)	2850 - 3000	Strong
N-H Bend (NH ₂)	1590 - 1650	Medium to Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch	1250 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted data is based on the molecular formula $C_{10}H_{16}N_2$ (Molecular Weight: 164.25 g/mol).

Table 4: Predicted Mass Spectrometry Data for **1-Butyl-1-phenylhydrazine**

Adduct	Predicted m/z
$[M]^+$	164.13
$[M+H]^+$	165.14
$[M+Na]^+$	187.12
$[M-H]^-$	163.12

Data sourced from PubChem predictions.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as **1-Butyl-1-phenylhydrazine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Butyl-1-phenylhydrazine** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- Process the data using Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Typical parameters include a 45-90 degree pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

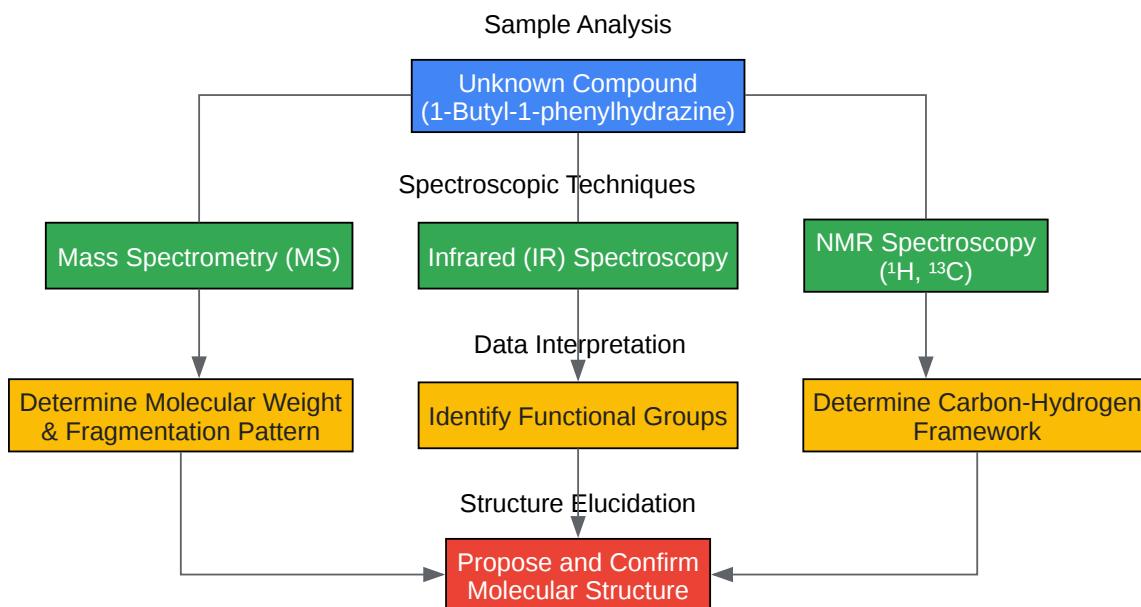
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and are softer ionization methods that often preserve the molecular ion.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

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Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **1-Butyl-1-phenylhydrazine**. While experimental data remains elusive in the public domain, the predicted values and standardized protocols presented here offer a valuable starting point for researchers. The synergistic use of NMR, IR, and MS, as outlined in the workflow, is essential for the definitive structural confirmation of this and other novel organic compounds. It is recommended that researchers who synthesize or work with this compound acquire and publish the experimental data to contribute to the broader scientific knowledge base.

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References

- 1. PubChemLite - 1-butyl-1-phenylhydrazine (C₁₀H₁₆N₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-1-phenylhydrazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282163#spectroscopic-data-for-1-butyl-1-phenylhydrazine-nmr-ir-ms>]

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